Z-DQMD-FMK is a synthetic compound known for its role as a specific inhibitor of caspase-3, an essential enzyme in the apoptotic pathway. This compound is part of a broader class of irreversible caspase inhibitors, which also includes Z-LEHD-FMK and Z-VEID-FMK. The inhibition of caspases is critical in various biological processes, particularly in regulating apoptosis, which is crucial for maintaining cellular homeostasis and eliminating damaged cells.
Z-DQMD-FMK is synthesized in laboratory settings and is commercially available from various suppliers specializing in biochemical reagents. It is often used in research to explore the mechanisms of apoptosis and the role of caspases in cellular processes.
Z-DQMD-FMK falls under the category of caspase inhibitors, specifically targeting caspase-3. It is classified as a peptide-based inhibitor, which means it mimics the natural substrate of the enzyme to effectively block its activity.
The synthesis of Z-DQMD-FMK typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides and small proteins. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Z-DQMD-FMK has a molecular formula that reflects its structure as a peptide inhibitor. The specific arrangement of amino acids contributes to its ability to bind selectively to caspase-3.
Z-DQMD-FMK primarily acts through irreversible binding to caspase-3, preventing it from cleaving its substrates involved in apoptosis. This inhibition can be assessed through various biochemical assays.
The mechanism by which Z-DQMD-FMK inhibits caspase-3 involves binding to the active site of the enzyme, thereby blocking substrate access and preventing cleavage activities associated with apoptosis.
Research has shown that treatment with Z-DQMD-FMK significantly reduces apoptotic cell death in various cell lines, including human cancer cells and primary neuronal cultures, demonstrating its potential protective effects against apoptosis-induced damage.
Z-DQMD-FMK has several scientific applications:
Z-DQMD-FMK (Benzyloxycarbonyl-Asp(OMe)-Gln-Met-Asp(OMe)-fluoromethylketone) is a tetrapeptide inhibitor featuring a distinctive fluoromethyl ketone (FMK) warhead that confers irreversible binding to caspase-3’s catalytic cysteine. Its sequence (DQMD) mirrors caspase-3’s preferred cleavage motif (DEVD), with key modifications enhancing specificity and stability:
Structural analyses confirm that the Gln-Met segment occupies the S2 and S3 subsites of caspase-3, with the FMK group positioned for nucleophilic attack by Cys163 [7]. This specificity minimizes off-target effects on caspases-8 and -9, which favor different cleavage motifs [10].
Table 1: Biochemical Characteristics of Z-DQMD-FMK
Property | Specification |
---|---|
Molecular Formula | C₂₉H₄₀FN₅O₁₁S |
Molecular Weight | 685.72 g/mol |
Sequence | DQMD (Asp(OMe)-Gln-Met-Asp(OMe)-FMK) |
Primary Target | Caspase-3 |
Inhibition Mechanism | Irreversible covalent modification |
Storage Conditions | Desiccated at -20°C |
Z-DQMD-FMK inhibits proteasome inhibitor (MG132)-induced apoptosis in small cell lung cancer (SCLC) cells by blocking caspase-3 activation downstream of mitochondrial cytochrome c release. MG132 triggers reactive oxygen species (ROS) accumulation and glutathione (GSH) depletion, activating the intrinsic apoptotic pathway. Treatment with Z-DQMD-FMK (20–50 µM) reduces caspase-3 activity by >60%, preserving cell viability without altering upstream GSH dynamics. This highlights its utility in dissecting apoptosis execution phases independent of initiator signals [1] [2].
Caspase-3 activation amplifies mitochondrial outer membrane permeabilization (MOMP) by cleaving pro-fission proteins (e.g., Drp1), promoting mitochondrial fragmentation and secondary release of apoptogenic factors like Smac/DIABLO. Z-DQMD-FMK blocks this feed-forward loop:
Table 2: Effects of Z-DQMD-FMK on Apoptotic Pathways
Apoptotic Pathway | Effect of Z-DQMD-FMK | Experimental Model |
---|---|---|
MG132-induced cell death | ↓ Caspase-3 activity; ↑ cell viability | Small cell lung cancer cells |
Mitochondrial fission | ↓ Drp1 activation; ↓ mitochondrial fragmentation | Neuronal cells |
Smac/DIABLO release | ↓ IAP antagonism; ↓ caspase-9 amplification | Intervertebral disc cells |
Zinc deficiency induces caspase-3-mediated proteolytic activation of PKC-δ, generating a 40-kDa catalytic fragment that translocates to mitochondria to amplify apoptosis. In prostate epithelial cells, Z-DQMD-FMK (10 µM):
Ischemic stress activates calpain and caspase-3, which cooperatively cleave εPKC into regulatory (∼38 kDa) and catalytic (∼50 kDa) fragments. Z-DQMD-FMK selectively inhibits caspase-3-mediated εPKC processing in neuronal models:
Cross-talk summary: Caspase-3-dependent PKC cleavage redirects kinase activity toward pro-apoptotic functions. Z-DQMD-FMK decouples this signaling node, revealing isoform-specific PKC roles in stress responses [3] [5] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0